molecular formula C8H13NO6S B13947720 Ethyl 2-thiazolidinecarboxylate oxalate CAS No. 32641-41-1

Ethyl 2-thiazolidinecarboxylate oxalate

Cat. No.: B13947720
CAS No.: 32641-41-1
M. Wt: 251.26 g/mol
InChI Key: IUSIWYXXVTUZPE-UHFFFAOYSA-N
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Description

Ethyl 2-thiazolidinecarboxylate oxalate is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazolidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-thiazolidinecarboxylate oxalate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureas in acetonitrile at room temperature. This one-pot synthesis yields various derivatives of ethyl thiazolidinecarboxylates .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to improve yield, purity, and selectivity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-thiazolidinecarboxylate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives. These products have diverse applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

Ethyl 2-thiazolidinecarboxylate oxalate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-thiazolidinecarboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of various biochemical pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its binding affinity to biological targets, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Ethyl 2-thiazolidinecarboxylate oxalate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of sulfur and nitrogen atoms in the thiazolidine ring, which contributes to its diverse chemical reactivity and biological activities.

Properties

CAS No.

32641-41-1

Molecular Formula

C8H13NO6S

Molecular Weight

251.26 g/mol

IUPAC Name

ethyl 1,3-thiazolidine-2-carboxylate;oxalic acid

InChI

InChI=1S/C6H11NO2S.C2H2O4/c1-2-9-6(8)5-7-3-4-10-5;3-1(4)2(5)6/h5,7H,2-4H2,1H3;(H,3,4)(H,5,6)

InChI Key

IUSIWYXXVTUZPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1NCCS1.C(=O)(C(=O)O)O

Origin of Product

United States

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